molecular formula C5H8F6N2O B13764604 Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate CAS No. 64038-67-1

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate

Katalognummer: B13764604
CAS-Nummer: 64038-67-1
Molekulargewicht: 226.12 g/mol
InChI-Schlüssel: BGHPNBADFZVYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is a chemical compound known for its unique structure and properties. It features an imidazolidine ring with two trifluoromethyl groups attached to the 2-position, and it exists in a hydrated form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate typically involves the reaction of imidazolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .

Wissenschaftliche Forschungsanwendungen

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications .

Eigenschaften

CAS-Nummer

64038-67-1

Molekularformel

C5H8F6N2O

Molekulargewicht

226.12 g/mol

IUPAC-Name

2,2-bis(trifluoromethyl)imidazolidine;hydrate

InChI

InChI=1S/C5H6F6N2.H2O/c6-4(7,8)3(5(9,10)11)12-1-2-13-3;/h12-13H,1-2H2;1H2

InChI-Schlüssel

BGHPNBADFZVYIL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(N1)(C(F)(F)F)C(F)(F)F.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.